molecular formula C15H15N3O4 B10954626 2-(1,5-dimethyl-1H-pyrazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

2-(1,5-dimethyl-1H-pyrazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

Cat. No.: B10954626
M. Wt: 301.30 g/mol
InChI Key: DQOSDRLZABTEPF-UHFFFAOYSA-N
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Description

2-(1,5-dimethyl-1H-pyrazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both pyrazole and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-dimethyl-1H-pyrazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the reaction of 3-chloromethyl-1,5-dimethylpyrazole with sodium carbonate in acetonitrile, followed by the addition of 2-aminoethanol under reflux conditions . The resulting product is then purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-dimethyl-1H-pyrazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1,5-dimethyl-1H-pyrazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,5-dimethyl-1H-pyrazol-3-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is unique due to its combination of pyrazole and isoindole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

2-(1,5-dimethylpyrazol-3-yl)-4,5-dimethoxyisoindole-1,3-dione

InChI

InChI=1S/C15H15N3O4/c1-8-7-11(16-17(8)2)18-14(19)9-5-6-10(21-3)13(22-4)12(9)15(18)20/h5-7H,1-4H3

InChI Key

DQOSDRLZABTEPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC

Origin of Product

United States

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